6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol

Piperidine Alkaloid Stereochemistry Antibacterial

Reproducibility in 2,6-disubstituted piperidin-3-ol research demands exact stereochemistry. Generic substitution invalidates SAR and synthetic routes. - **Precise stereoisomer** (e.g., 2S,3S,6R) for deoxoprosopinine/-phylline analog synthesis. - **Analytical reference standard** for Prosopis alkaloid quantification in metabolomics. - **Immediate shipment** - no custom synthesis lead times.

Molecular Formula C18H37NO2
Molecular Weight 299.5 g/mol
Cat. No. B12287851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol
Molecular FormulaC18H37NO2
Molecular Weight299.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1CCC(C(N1)CO)O
InChIInChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-14-18(21)17(15-20)19-16/h16-21H,2-15H2,1H3
InChIKeyHIMLRIRWYGHUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol: Molecular Profile & Stereochemistry


6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol (Molecular Formula: C18H37NO2, Exact Mass: 299.282429 g/mol) is a chiral 2,6-disubstituted piperidin-3-ol alkaloid [1][2]. Its structure consists of a piperidine ring core with a hydroxymethyl group at the C2 position, a hydroxyl group at the C3 position, and a long dodecyl chain at the C6 position [2]. This specific scaffold is a member of the Prosopis alkaloid family, which are known for their diverse biological activities, including antibiotic and anesthetic properties [3]. The compound's identity is fundamentally defined by its stereochemistry, with multiple diastereomers and enantiomers possible, such as (2S,3S,6R)-, (2R,3S,6R)-, and (2R,3S,6S)-, each potentially possessing unique biological and physicochemical profiles [1][4].

Chiral 2,6-disubstituted piperidin-3-ol alkaloid with stereochemistry-dependent identity
Requires a defined stereoisomer for synthesis, SAR, or analytical reference workflows
Prosopis alkaloid family member; reported class-level bioactivity context only

Why 6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol Cannot Be Substituted


Generic substitution among 2,6-disubstituted piperidin-3-ols is scientifically unsound due to the profound impact of stereochemistry on biological activity. This class of compounds, including 6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol and its close analogs such as deoxocassine, deoxoprosopinine, and deoxoprosophylline, exhibits stereospecific interactions with biological targets [1][2]. While the literature broadly ascribes antibiotic and anesthetic properties to this alkaloid family [3][4], the quantitative potency, selectivity profile, and even the type of activity are intimately tied to the exact three-dimensional arrangement of substituents around the piperidine ring [2]. Therefore, selecting a specific stereoisomer like 6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol for research or development is not a matter of choosing a representative compound but of procuring the precise molecular entity required for a given assay, synthetic pathway, or structure-activity relationship (SAR) study. Failure to verify and maintain stereochemical purity can lead to irreproducible results and flawed scientific conclusions.

Stereochemical mismatch may shift target interaction – diastereomers are not interchangeable
Close analogs (e.g., deoxocassine with C2 methyl) differ in substituent and stereocenters, altering biological profile
Class-level antibiotic/anesthetic inference does not guarantee specific stereoisomer activity

6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol: Evidence Assessment


Absence of Comparative Activity Data

Following a comprehensive search of primary research papers, patents, and authoritative databases, and strictly excluding prohibited vendor sources, no quantitative, comparator-based evidence meeting the required strength criteria (e.g., direct head-to-head comparison or cross-study comparable data with a clear comparator, target data, and assay conditions) could be located for the specific compound 6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol. The available data is limited to class-level descriptions of activity for Prosopis alkaloids and individual synthetic routes, which do not provide the necessary quantitative differentiation against close analogs such as (-)-deoxoprosophylline or (+)-deoxoprosopinine. The evidence below represents the highest-quality information available, but it does not meet the threshold for a robust, data-driven procurement decision.

Activity Data Gap
Data to verify
No head-to-head quantitative comparison found for this stereoisomer
Procurement relies on stereochemical identity or in-house validation
Class-level bioactivity data for Prosopis alkaloids may not be predictive
Piperidine Alkaloid Stereochemistry Antibacterial

Stereochemistry-Driven Differentiation

The primary source of differentiation for 6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol lies in its stereochemistry. The compound is a specific diastereomer among a family of 2,6-disubstituted piperidin-3-ols. As established in the literature, the synthetic target is defined by its absolute configuration [1]. For instance, the synthesis of (−)-deoxoprosopinine (1) and (−)-deoxoprosophylline (3) are distinct synthetic goals, with different stereocenters at the C6 and C3 positions [1]. While this is not a quantitative activity comparison, it is the most fundamental differentiator. The procurement of a specific stereoisomer, such as (2S,3S,6R)-6-dodecyl-2-(hydroxymethyl)-3-piperidinol [2], is essential for maintaining experimental consistency and ensuring that the compound's behavior aligns with published synthetic or biological studies.

Stereochemistry-Driven Differentiation
Class-level inference
Multiple stereoisomers (e.g., 2S,3S,6R; 2R,3S,6R) with distinct C2 substituents (hydroxymethyl vs. methyl)
Stereochemical configuration is primary differentiator for experimental consistency
No quantitative activity comparison between these stereoisomers was located
Stereochemistry SAR Chiral Synthesis

6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol: Research & Development Applications


Stereospecific Synthesis & Chiral Pool Use

This compound is most appropriately sourced as a specific stereoisomeric intermediate or final product in multi-step organic syntheses. Its procurement is justified for projects replicating published routes to Prosopis alkaloids, such as (−)-deoxoprosopinine or (−)-deoxoprosophylline [1]. The exact stereochemistry is critical for successful cyclization and subsequent functional group transformations. Using a generic or incorrect stereoisomer would lead to synthetic failure or a different product entirely [1].

Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, this compound serves as a key tool for SAR studies within the 2,6-disubstituted piperidin-3-ol class. Researchers can use it as a comparator to deoxocassine (which has a methyl group at C2 instead of a hydroxymethyl group) to probe the contribution of the C2 substituent to biological activity, such as antimicrobial or anesthetic effects [2]. The procurement of a defined stereoisomer is essential to control for stereochemical variables in these studies [3].

Natural Product Analytical Reference Standard

6-Dodecyl-2-(hydroxymethyl)piperidin-3-ol is a component of the alkaloid profile in plants of the Prosopis genus . It can be procured as an analytical reference standard (ARS) for the identification and quantification of this specific alkaloid in plant extracts, phytochemical studies, or metabolomics workflows. Accurate identification relies on matching retention time, mass spectrum, and fragmentation patterns to a certified reference material of known stereochemistry [4].

Application
Selection Property
Validation Focus
Stereospecific synthesis & chiral pool
Defined stereochemical configuration
Chiral purity & configuration verification
Structure-activity relationship (SAR) studies
C2 hydroxymethyl vs. methyl analog
Stereochemical consistency across assays
Natural product analytical reference standard
Certified stereochemistry & identity
Retention time, MS fragmentation matching
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